molecular formula C22H13BrCl4N2O B11988286 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-09-6

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11988286
CAS No.: 302914-09-6
M. Wt: 543.1 g/mol
InChI Key: MIQXSFRPEMXQLH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring multiple halogen substitutions, contributes to its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

302914-09-6

Molecular Formula

C22H13BrCl4N2O

Molecular Weight

543.1 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H13BrCl4N2O/c23-12-3-1-11(2-4-12)19-10-20-16-7-14(25)9-18(27)21(16)30-22(29(20)28-19)15-6-5-13(24)8-17(15)26/h1-9,20,22H,10H2

InChI Key

MIQXSFRPEMXQLH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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